molecular formula C5H9N3O B6317586 5-Azido-2-pentanone CAS No. 84702-73-8

5-Azido-2-pentanone

Cat. No.: B6317586
CAS No.: 84702-73-8
M. Wt: 127.14 g/mol
InChI Key: DKVGVVHAWZMYAR-UHFFFAOYSA-N
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Description

5-Azido-2-pentanone: is a highly reactive and versatile compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . It is widely used in organic synthesis and pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Azido-2-pentanone involves the reaction of 5-chloro-2-pentanone with sodium azide in the presence of tetrabutylammonium iodide as a catalyst. The reaction is typically carried out in dimethylformamide at a temperature of 80°C overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and the use of industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-2-pentanone undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine .

Common Reagents and Conditions:

    Sodium azide: in dimethylformamide for azidation reactions.

    Triphenylphosphine: for reduction reactions.

    Copper(I) catalysts: for cycloaddition reactions.

Major Products:

    Amines: from reduction reactions.

    1,2,3-Triazoles: from cycloaddition reactions.

Scientific Research Applications

5-Azido-2-pentanone has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.

    Pharmaceuticals: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: The azido group is employed in the cross-linking of polymers and the development of advanced materials.

Mechanism of Action

The mechanism of action of 5-Azido-2-pentanone primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, or be reduced to amines, which can then participate in further chemical transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

    5-Chloro-2-pentanone: A precursor in the synthesis of 5-Azido-2-pentanone.

    5-Amino-2-pentanone: A potential reduction product of this compound.

    1,2,3-Triazoles: Products of cycloaddition reactions involving this compound.

Uniqueness: this compound is unique due to its highly reactive azido group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

5-azidopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(9)3-2-4-7-8-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVGVVHAWZMYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Chloro-2-pentanone ethylene ketal (5.0 g, 30.4 mmol) was stirred in DMF with lithium azide (5.95 g, 120 mmol) at 60° C. for 48 hrs. The mixture was evaporated to dryness. The product was then dissolved in toluene (50 ml) and washed with water (3×15 ml). The organic phase was evaporated and the resulting 5-azido-2-pentanone ethylene ketal was stirred in 50 ml of 70% trifluoroacetic acid for 24 hrs. The reaction mixture was neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and evaporated to yield the desired ketone as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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